2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with thiourea to form the thiazole ring. This reaction is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the thiazole ring may participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(4-Bromophenyl)thiazole: Similar but without the carboxylic acid group.
4-Bromophenylthiourea: Contains a bromophenyl group and sulfur but differs in the overall structure.
Uniqueness: 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid is unique due to the presence of both the bromophenyl group and the thiazole ring with a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLJHTCYCWHWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69570-83-8 |
Source
|
Record name | 2-(4-Bromophenyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69570-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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